

Spectral Analysis of 2-Bromo-4,5-difluoroanisole: A Technical Guide

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Compound of Interest

Compound Name: **2-Bromo-4,5-difluoroanisole**

Cat. No.: **B1333715**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-Bromo-4,5-difluoroanisole** (CAS No: 202865-58-5). Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of experimental data for a closely related isomer and predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

- IUPAC Name: 1-Bromo-4,5-difluoro-2-methoxybenzene
- Molecular Formula: C₇H₅BrF₂O
- Molecular Weight: 223.02 g/mol
- Structure: Chemical structure of 2-Bromo-4,5-difluoroanisole

Spectroscopic Data

The following tables summarize the predicted and analogous experimental spectroscopic data for **2-Bromo-4,5-difluoroanisole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~7.35	dd	$J(\text{H}, \text{F}) \approx 8.5$, $J(\text{H}, \text{F}) \approx 6.0$	1H	H-6
~7.05	dd	$J(\text{H}, \text{F}) \approx 9.0$, $J(\text{H}, \text{H}) \approx 2.0$	1H	H-3
~3.90	s	-	3H	$-\text{OCH}_3$

Note: The chemical shifts and coupling constants are approximate and based on theoretical calculations and analysis of similar structures. The aromatic protons will exhibit complex splitting patterns due to coupling with both fluorine atoms and each other.

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~150 (dd, $J \approx 245$, 10 Hz)	C-4
~148 (dd, $J \approx 250$, 12 Hz)	C-5
~147 (d, $J \approx 5$ Hz)	C-2
~120 (d, $J \approx 20$ Hz)	C-6
~115 (d, $J \approx 25$ Hz)	C-3
~105 (d, $J \approx 3$ Hz)	C-1
~56	$-\text{OCH}_3$

Note: The chemical shifts are approximate. The carbons directly bonded to fluorine (C-4, C-5) will show large coupling constants. Other carbons in the aromatic ring will also exhibit smaller

couplings to the fluorine atoms.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z	Relative Intensity (%)	Assignment
222/224	~98/~100	[M] ⁺ (containing ⁷⁹ Br/ ⁸¹ Br)
207/209	~40/~40	[M-CH ₃] ⁺
179/181	~20/~20	[M-CH ₃ -CO] ⁺
128	~30	[M-Br-CH ₃] ⁺
99	~15	[C ₆ H ₂ F ₂] ⁺

Note: The presence of bromine will result in characteristic isotopic peaks (M and M+2) of nearly equal intensity.

Infrared (IR) Spectroscopy

Due to the lack of a publicly available experimental IR spectrum for **2-Bromo-4,5-difluoroanisole**, the spectrum for a closely related isomer, 2-Bromo-4,6-difluoroanisole, is provided as a reference. The key vibrational modes are expected to be similar.

Table 4: Key IR Absorptions for 2-Bromo-4,6-difluoroanisole (ATR-IR)[[1](#)]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	C-H stretching (aromatic)
2950-2850	Medium	C-H stretching (methyl)
1600-1450	Strong	C=C stretching (aromatic ring)
1250-1200	Strong	C-O-C asymmetric stretching
1100-1000	Strong	C-F stretching
~1020	Strong	C-O-C symmetric stretching
800-700	Strong	C-Br stretching

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectral data presented above.

NMR Spectroscopy (¹H and ¹³C)

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

Procedure:

- Sample Preparation: Dissolve approximately 5-25 mg of **2-Bromo-4,5-difluoroanisole** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the sample is free of particulate matter by filtering it through a pipette with a cotton or glass wool plug directly into a clean 5 mm NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

- Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
- For the ^{13}C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans will be required due to the lower natural abundance of ^{13}C .

- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.[\[2\]](#)

Procedure:

- Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent if using a GC-MS, or directly via a probe for a solid sample) into the ion source of the mass spectrometer.
- Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV). This will cause the molecule to lose an electron, forming a molecular ion ($[\text{M}]^+$), and also induce fragmentation.[\[2\]](#)[\[3\]](#)
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

- **Detection:** An electron multiplier or other detector records the abundance of each ion at a specific m/z value.
- **Data Analysis:** The resulting mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

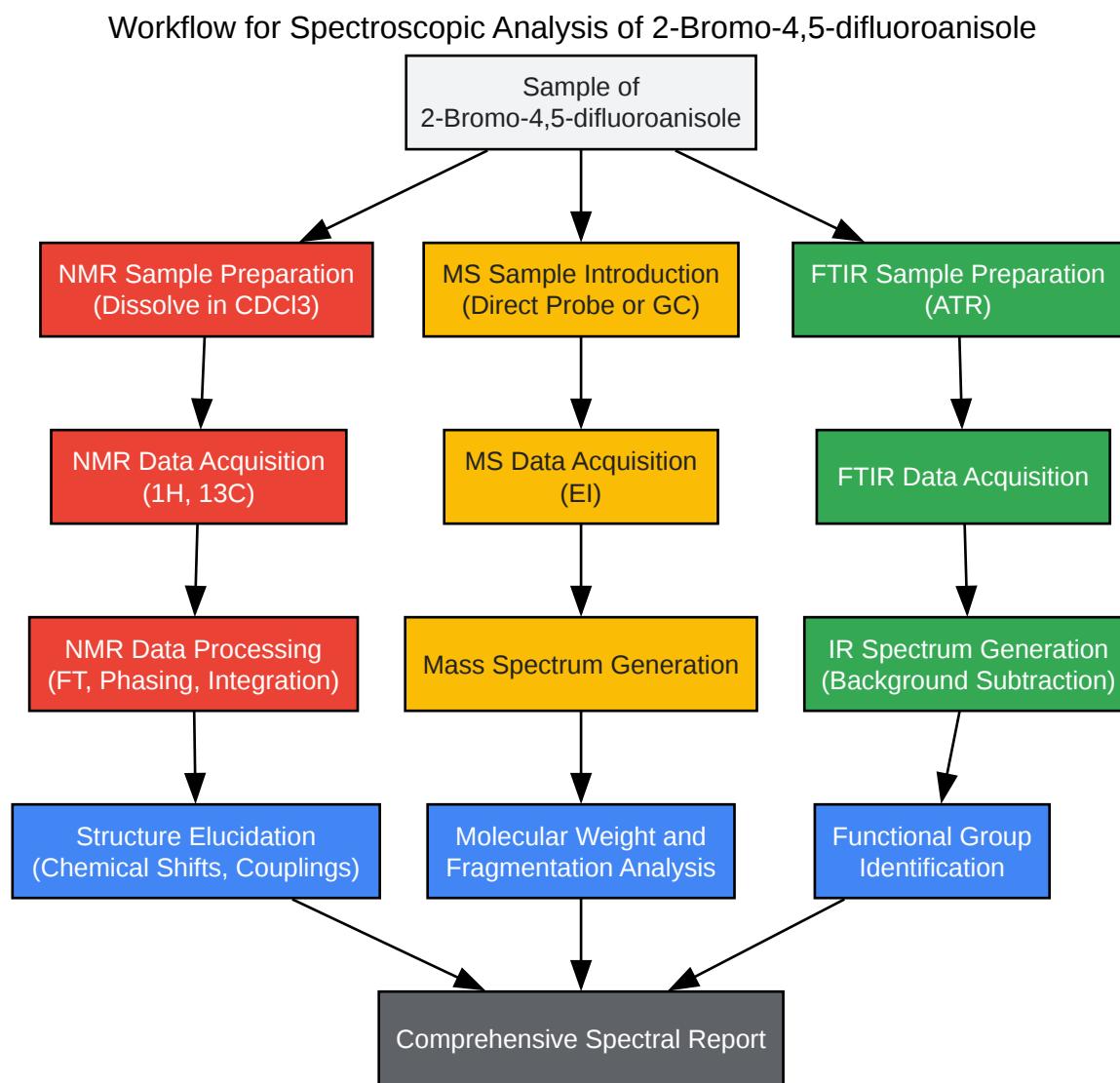
Procedure:

- **Sample Preparation (ATR method):**
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid or liquid sample directly onto the ATR crystal.
 - Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
- **Data Acquisition:**
 - Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the mid-IR range (4000-400 cm^{-1}).
- **Data Analysis:**
 - The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm^{-1}).

- Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule by comparing the peak positions to correlation charts.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a small organic molecule like **2-Bromo-4,5-difluoroanisole**.



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Spectroscopic Analysis Workflow

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